Cyclopentanimine
Overview
Description
Cyclopentanimine is an organic compound with the molecular formula C₅H₉N It is a cyclic imine, characterized by a five-membered ring structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanimine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or primary amines under acidic or basic conditions. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of cyclopentanone oxime. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out under high pressure and temperature, using a suitable catalyst such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone.
Reduction: It can be reduced to cyclopentylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products
Oxidation: Cyclopentanone
Reduction: Cyclopentylamine
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Cyclopentanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are investigated for their potential use as pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of cyclopentanimine involves its interaction with various molecular targets. The nitrogen atom in the imine group can act as a nucleophile, participating in various chemical reactions. In biological systems, this compound derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Cyclopentanimine can be compared with other cyclic imines and amines:
Cyclopentanone: Similar in structure but lacks the nitrogen atom.
Cyclopentylamine: A reduced form of this compound with an amine group instead of an imine.
Pyrrolidine: A five-membered ring containing a nitrogen atom, but with different chemical properties.
Properties
IUPAC Name |
cyclopentanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHPDZCVINDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579273 | |
Record name | Cyclopentanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74002-22-5 | |
Record name | Cyclopentanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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